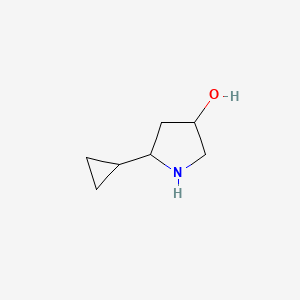

5-Cyclopropylpyrrolidin-3-ol

CAS No.:

Cat. No.: VC17693298

Molecular Formula: C7H13NO

Molecular Weight: 127.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H13NO |

|---|---|

| Molecular Weight | 127.18 g/mol |

| IUPAC Name | 5-cyclopropylpyrrolidin-3-ol |

| Standard InChI | InChI=1S/C7H13NO/c9-6-3-7(8-4-6)5-1-2-5/h5-9H,1-4H2 |

| Standard InChI Key | WQMQMQILRPCGGI-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1C2CC(CN2)O |

Introduction

5-Cyclopropylpyrrolidin-3-ol is a chemical compound that belongs to the class of pyrrolidine derivatives. It features a cyclopropyl group attached to the nitrogen-containing pyrrolidine ring and a hydroxyl group at the 3-position. This unique structure contributes to its potential biological activities and utility in medicinal chemistry.

Synthesis Methods

The synthesis of 5-Cyclopropylpyrrolidin-3-ol can be achieved through various methods, primarily focusing on hydroxylation processes. One common method involves the enzymatic hydroxylation of 1-benzoylpyrrolidine using microbial agents such as Aspergillus species. This method allows for selective hydroxylation at the desired position on the pyrrolidine ring.

Biological Activity and Mechanism of Action

The mechanism of action for 5-Cyclopropylpyrrolidin-3-ol involves its interaction with specific enzymes or receptors within biological systems. These interactions may lead to modulation of enzyme activity or receptor signaling pathways, contributing to its potential therapeutic effects. The precise pathways are context-dependent and require further investigation to elucidate specific biological outcomes.

Applications and Research Findings

5-Cyclopropylpyrrolidin-3-ol has several notable applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure and potential biological activities make it a valuable compound for studying interactions with biological targets, such as those in the central nervous system.

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Potential therapeutic effects due to interactions with biological targets |

| Pharmacology | Studies on central nervous system interactions |

| Research | Used in various chemical reactions and biological assays |

Comparison with Similar Compounds

5-Cyclopropylpyrrolidin-3-ol hydrochloride stands out due to its unique cyclopropyl substitution on the pyrrolidine ring, which may influence its biological activity and chemical reactivity differently compared to similar compounds like (S)-Pyrrolidin-3-ol hydrochloride and 5-Methylpyrrolidin-3-ol hydrochloride.

| Compound | Structure Features | Unique Aspects |

|---|---|---|

| 5-Cyclopropylpyrrolidin-3-ol hydrochloride | Cyclopropyl group on pyrrolidine ring | Unique biological activity |

| (S)-Pyrrolidin-3-ol hydrochloride | Pyrrolidine ring with hydroxyl group | Optically pure form; simpler structure |

| 5-Methylpyrrolidin-3-ol hydrochloride | Methyl group instead of cyclopropyl | Enhanced lipophilicity |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume